![molecular formula C17H15N3O3S3 B2801100 2-(4-(ethylthio)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide CAS No. 941930-38-7](/img/structure/B2801100.png)
2-(4-(ethylthio)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide
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Overview
Description
2-(4-(ethylthio)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H15N3O3S3 and its molecular weight is 405.51. The purity is usually 95%.
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Biological Activity
2-(4-(ethylthio)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide, with a CAS number of 941930-38-7, is a synthetic compound belonging to the thiazole derivative class. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-cancer and antimicrobial treatments. This article explores the biological activities of this compound, including its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H15N3O3S3, with a molecular weight of 405.5 g/mol. The compound features a complex arrangement of functional groups that contribute to its biological activity, including a thiazole ring that is known for its diverse pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C17H15N3O3S3 |
Molecular Weight | 405.5 g/mol |
CAS Number | 941930-38-7 |
Anticancer Activity
Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting DNA synthesis. In vitro assays have demonstrated that similar compounds effectively reduce cell viability in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells .
In one study, derivatives similar to this compound were synthesized and evaluated for their anticancer effects using MTT assays and acridine orange/ethidium bromide staining methods. The results indicated that these compounds could significantly inhibit tumor cell growth, suggesting their potential as anticancer agents .
Antimicrobial Activity
The thiazole ring is well-documented for its antimicrobial properties. Compounds with similar structures have been shown to possess antibacterial and antifungal activities against various pathogens. For example, studies have demonstrated that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting bacterial lipid biosynthesis pathways .
In a comparative study, derivatives were synthesized and tested against strains such as E. coli and S. aureus, revealing notable zones of inhibition, which highlight their potential as antimicrobial agents .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific cellular targets. For anticancer activity, it may inhibit key enzymes involved in cell proliferation or induce apoptotic pathways through caspase activation . For antimicrobial activity, the compound may interfere with bacterial lipid biosynthesis or disrupt cellular membranes .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, similar compounds are often synthesized through reactions involving thiazole derivatives and various electrophiles or nucleophiles under controlled conditions.
Case Studies
- Anticancer Study : A study evaluated the anticancer properties of thiazole derivatives on A549 and C6 cell lines using MTT assays. The results indicated significant cytotoxicity with IC50 values in the low micromolar range for certain derivatives .
- Antimicrobial Evaluation : Another study synthesized various thiazole derivatives and tested their efficacy against E. coli and S. aureus. The results demonstrated effective inhibition zones ranging from 6 to 10 mm depending on the derivative concentration used .
Scientific Research Applications
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound have shown effectiveness against multiple cancer cell lines, indicating potential as therapeutic agents in oncology.
- Antimicrobial Activity : The presence of thiazole and thiophen structures is associated with significant antibacterial and antifungal properties. These activities are often attributed to the compound's ability to interfere with cellular processes in pathogens.
Case Studies and Research Findings
Several studies highlight the applications of this compound:
-
Anticancer Research :
- A study demonstrated that derivatives similar to 2-(4-(ethylthio)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide exhibited cytotoxic effects on various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest.
-
Antimicrobial Activity :
- Research has shown that thiazole derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, with some studies indicating enhanced efficacy due to the presence of nitro groups.
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S3/c1-2-24-13-5-3-11(4-6-13)7-16(21)19-17-18-14(10-26-17)15-8-12(9-25-15)20(22)23/h3-6,8-10H,2,7H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSWWFYWMHJPCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.